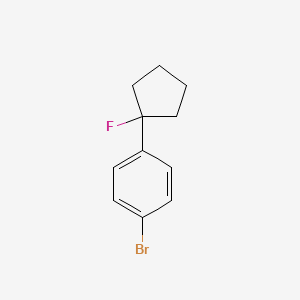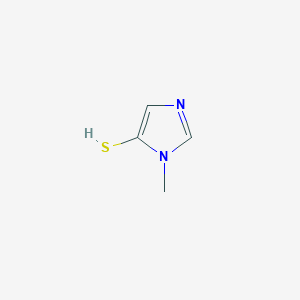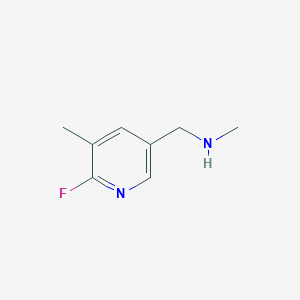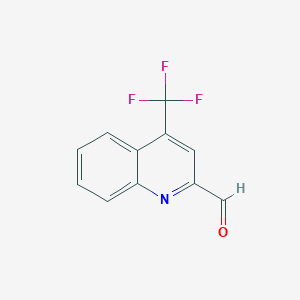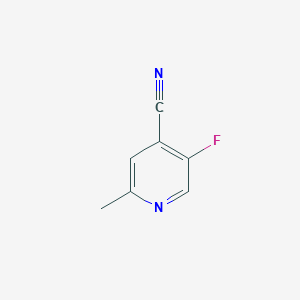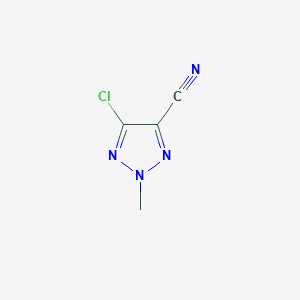
5-Chloro-2-methyl-2H-1,2,3-triazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methyl-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 2nd position, and a cyano group at the 4th position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-methyl-1H-1,2,3-triazole with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-methyl-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), catalysts (e.g., palladium on carbon), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: 5-Amino-2-methyl-2H-1,2,3-triazole-4-carbonitrile, 5-Mercapto-2-methyl-2H-1,2,3-triazole-4-carbonitrile.
Reduction: 5-Chloro-2-methyl-2H-1,2,3-triazole-4-amine, 5-Chloro-2-methyl-2H-1,2,3-triazole-4-aldehyde.
Oxidation: 5-Chloro-2-carboxy-2H-1,2,3-triazole-4-carbonitrile.
Aplicaciones Científicas De Investigación
5-Chloro-2-methyl-2H-1,2,3-triazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Industry: It is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as xanthine oxidase and cyclooxygenase, which are involved in oxidative stress and inflammation.
Pathways Involved: It can modulate the NF-kB inflammatory pathway and reduce the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and nitric oxide (NO). This leads to reduced inflammation and neuroprotection.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a chlorine atom.
5-Chloro-2-methyl-1H-1,2,3-triazole: Lacks the cyano group at the 4th position.
2-Methyl-1H-1,2,3-triazole-4-carbonitrile: Lacks the chlorine atom at the 5th position.
Uniqueness
5-Chloro-2-methyl-2H-1,2,3-triazole-4-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C4H3ClN4 |
|---|---|
Peso molecular |
142.55 g/mol |
Nombre IUPAC |
5-chloro-2-methyltriazole-4-carbonitrile |
InChI |
InChI=1S/C4H3ClN4/c1-9-7-3(2-6)4(5)8-9/h1H3 |
Clave InChI |
QPDRBBLDQDCLRD-UHFFFAOYSA-N |
SMILES canónico |
CN1N=C(C(=N1)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B12964197.png)
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12964205.png)
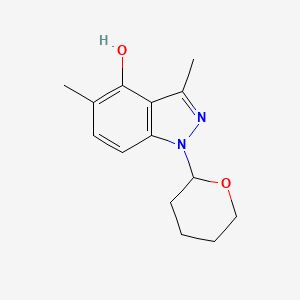
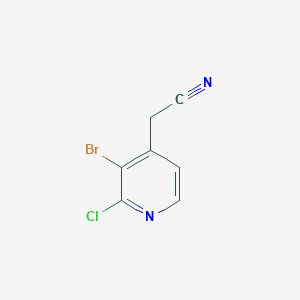
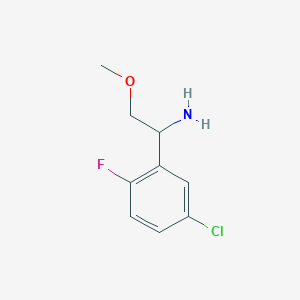
![2-(3-benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12964231.png)
